(3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol
CAS No.: 1152513-19-3
Cat. No.: VC3038268
Molecular Formula: C12H17FN2O
Molecular Weight: 224.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1152513-19-3 |
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Molecular Formula | C12H17FN2O |
Molecular Weight | 224.27 g/mol |
IUPAC Name | [3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]methanol |
Standard InChI | InChI=1S/C12H17FN2O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8,16H,4-7,9H2,1H3 |
Standard InChI Key | ZASYEYNRJJRDFF-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)CO)F |
Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)CO)F |
Introduction
Chemical Identity and Structure
Basic Identification
(3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol is identified by the following parameters:
Parameter | Value |
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CAS Number | 1152513-19-3 |
Molecular Formula | C₁₂H₁₇FN₂O |
Molecular Weight | 224.27 g/mol |
IUPAC Name | [3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanol |
InChI Key | ZASYEYNRJJRDFF-UHFFFAOYSA-N |
The compound consists of a benzene ring with three key substituents: a fluorine atom at position 3, a 4-methylpiperazine group at position 4, and a hydroxymethyl group that completes the structure .
Structural Features and Significance
The structural architecture of (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol incorporates several pharmacologically relevant features:
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Fluorinated Aromatic Ring: The fluorine substituent at position 3 enhances metabolic stability by protecting against oxidative metabolism. Fluorine's high electronegativity also influences the electron distribution across the aromatic system, potentially enhancing binding interactions with target proteins .
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4-Methylpiperazine Moiety: This basic heterocyclic group introduces important physicochemical properties including:
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Improved aqueous solubility through its basic nitrogen atoms
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Potential for salt formation
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Ability to interact with acidic protein residues through hydrogen bonding or ionic interactions
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Common pharmacophore found in numerous CNS-active compounds
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Hydroxymethyl Group: The primary alcohol function provides:
The combination of these structural elements creates a molecule with balanced lipophilic and hydrophilic properties, making it suitable for medicinal chemistry applications.
Physical and Chemical Properties
Physical Characteristics
Chemical Reactivity
The compound's chemical reactivity is governed by its functional groups:
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Hydroxyl Group Reactivity: The primary alcohol can undergo typical reactions including:
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Oxidation to aldehyde or carboxylic acid
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Esterification
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Conversion to leaving groups (tosylates, mesylates)
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Nucleophilic substitution after activation
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Piperazine Reactivity:
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The tertiary amine nitrogen (N-methyl substituted) can act as a base or nucleophile
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Potential for quaternization at the nitrogen
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Ability to form salts with acids
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Aromatic Ring Reactivity:
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The electron-withdrawing effect of the fluorine may deactivate the ring toward electrophilic aromatic substitution
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The position ortho to fluorine may be susceptible to nucleophilic aromatic substitution under forcing conditions
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Applications and Research Significance
Role as a Chemical Building Block
(3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol is classified as an organic building block , indicating its utility in synthetic chemistry, particularly for constructing more complex molecules. The compound's functional groups provide multiple handles for further derivatization:
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The hydroxymethyl group can serve as a nucleophile or be converted to various electrophiles
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The piperazine nitrogen can participate in alkylation or acylation reactions
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The aromatic core can be further functionalized under appropriate conditions
Relation to Structurally Similar Compounds
Examining structurally related compounds provides insight into the potential utility of (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol:
Table 1: Comparison with Structurally Related Compounds
Future Research Directions
Synthetic Methodology Development
Opportunities exist for developing improved synthetic routes to (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol and its derivatives, including:
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Green chemistry approaches using more environmentally friendly reagents and conditions
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Flow chemistry methods for continuous production
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Stereoselective synthesis of chiral derivatives
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Catalyst development for more efficient transformations
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